molecular formula C24H28N2O2 B4287840 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one

4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one

Cat. No.: B4287840
M. Wt: 376.5 g/mol
InChI Key: RMIBWXDHMWFOQP-UHFFFAOYSA-N
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Description

4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a piperazine ring substituted with a 2,5-dimethylphenyl group and an ethyl group at the 6-position of the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding reduced products.

  • Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Corresponding reduced products such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one has a wide range of scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : The compound can be used as a probe to study biological processes and as a tool to investigate the structure and function of biological macromolecules.

  • Medicine: : The compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, or anti-microbial agent.

  • Industry: : The compound can be used in the development of new materials, such as polymers or coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which combines a chromenone core with a piperazine ring and a 2,5-dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-4-19-7-8-23-21(14-19)20(15-24(27)28-23)16-25-9-11-26(12-10-25)22-13-17(2)5-6-18(22)3/h5-8,13-15H,4,9-12,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBWXDHMWFOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one
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4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one
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4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one
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4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one
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4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one
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4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one

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